molecular formula C12H13N3O5 B2407135 N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 1798511-38-2

N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2407135
CAS No.: 1798511-38-2
M. Wt: 279.252
InChI Key: LICCPYDOQNYLQX-UHFFFAOYSA-N
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Description

N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a methoxyethyl group, and an isoxazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide typically involves multiple steps, starting with the formation of the furan ring The furan ring can be synthesized through the cyclization of 1,4-diketones or by the dehydration of furfural

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide may be utilized in the study of enzyme inhibitors or as a probe in biochemical assays.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide exerts its effects involves its interaction with specific molecular targets. The furan ring and methoxyethyl group can bind to enzymes or receptors, modulating their activity. The isoxazolyl moiety may play a role in enhancing the compound's stability and bioavailability.

Molecular Targets and Pathways: The compound may target enzymes involved in metabolic pathways or receptors associated with cellular signaling. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N1-(furan-2-ylmethyl)-N2-(2-methylnaphthalen-1-yl)oxalamide

  • N1,N2-bis(furan-2-ylmethyl)oxalamide

  • N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide

Uniqueness: N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

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Properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]-N'-(1,2-oxazol-3-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O5/c1-18-9(8-3-2-5-19-8)7-13-11(16)12(17)14-10-4-6-20-15-10/h2-6,9H,7H2,1H3,(H,13,16)(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICCPYDOQNYLQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=NOC=C1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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